molecular formula C13H17NO5S B7556837 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid

Cat. No. B7556837
M. Wt: 299.34 g/mol
InChI Key: SVVZHOQMXCEPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a sulfonamide derivative of benzoic acid and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid involves the inhibition of certain enzymes, as mentioned above. By inhibiting the activity of these enzymes, it can affect various physiological processes, such as inflammation and pain.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid have been studied in various scientific research studies. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and painful conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid in lab experiments is its potential therapeutic properties. It has been found to have various biochemical and physiological effects, which make it a promising candidate for the treatment of various conditions. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid. One direction is to further study its mechanism of action and potential side effects. Another direction is to explore its potential therapeutic properties in the treatment of various conditions, such as inflammation and pain. Additionally, more research is needed to optimize its synthesis method and improve its efficacy.

Synthesis Methods

The synthesis of 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid is a multistep process that involves the reaction of 3-ethylmorpholine with p-toluenesulfonyl chloride to form 2-(3-ethylmorpholin-4-yl)sulfonyl chloride. This intermediate is then reacted with sodium benzoate to form the final product, 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid.

Scientific Research Applications

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid has been found to have potential therapeutic properties in various scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and carbonic anhydrase, which are involved in various physiological processes. It has also been found to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-(3-ethylmorpholin-4-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-2-10-9-19-8-7-14(10)20(17,18)12-6-4-3-5-11(12)13(15)16/h3-6,10H,2,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZHOQMXCEPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid

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